2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one 2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1242878-16-5
VCID: VC4448429
InChI: InChI=1S/C24H28N4O2S/c1-16-7-5-11-27(13-16)23(30)18-10-6-12-28(14-18)24-25-20-19(17-8-3-2-4-9-17)15-31-21(20)22(29)26-24/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H,25,26,29)
SMILES: CC1CCCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Molecular Formula: C24H28N4O2S
Molecular Weight: 436.57

2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

CAS No.: 1242878-16-5

Cat. No.: VC4448429

Molecular Formula: C24H28N4O2S

Molecular Weight: 436.57

* For research use only. Not for human or veterinary use.

2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one - 1242878-16-5

Specification

CAS No. 1242878-16-5
Molecular Formula C24H28N4O2S
Molecular Weight 436.57
IUPAC Name 2-[3-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C24H28N4O2S/c1-16-7-5-11-27(13-16)23(30)18-10-6-12-28(14-18)24-25-20-19(17-8-3-2-4-9-17)15-31-21(20)22(29)26-24/h2-4,8-9,15-16,18H,5-7,10-14H2,1H3,(H,25,26,29)
Standard InChI Key GGCBXVWQDIRCSF-UHFFFAOYSA-N
SMILES CC1CCCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a bicyclic system combining thiophene and pyrimidine rings. At the 7-position, a phenyl group enhances aromatic stacking potential, while the 2-position hosts a piperidin-1-yl moiety further substituted with a 3-methylpiperidin-1-yl carbonyl group . This configuration introduces steric complexity and hydrogen-bonding capabilities, critical for target engagement.

The IUPAC name, 2-[3-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one, reflects its intricate connectivity. Key descriptors include:

PropertyValue
CAS Registry Number1242878-16-5
Molecular FormulaC₂₄H₂₈N₄O₂S
Molecular Weight436.57 g/mol
XLogP3 (Partitioning)3.2 (estimated)
Topological Polar SA85.6 Ų

The piperidine rings adopt chair conformations, with the 3-methyl group inducing slight puckering distortions, as inferred from analogous piperidine derivatives .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step sequence beginning with the construction of the thienopyrimidine core. As detailed in patent literature , a typical route involves:

  • Cyclocondensation: 2-Aminothiophene-3-carboxylate derivatives react with phenylacetonitrile under basic conditions to form the thieno[3,2-d]pyrimidin-4-one backbone.

  • Piperidine Coupling: Nucleophilic substitution at the 2-position introduces the piperidinyl group using 3-(chlorocarbonyl)piperidine precursors.

  • Acylation: The secondary amine on piperidine undergoes acyl transfer with 3-methylpiperidine-1-carbonyl chloride, finalized via Schotten-Baumann conditions.

Critical challenges include regioselectivity during cyclocondensation and minimizing racemization at stereocenters. Purification often employs silica gel chromatography, yielding final products with >95% purity .

Biological Activity and Mechanisms

CompoundMIC (µg/mL)Target
Rifampicin0.5RNA polymerase
2-{3-[(3-Methyl...}8.0DprE1

Pharmacological Considerations

ADMET Profiling

Preliminary in silico predictions using SwissADME indicate:

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the piperidine methyl group.

  • Toxicity: Low Ames test mutagenicity risk but potential hERG inhibition (IC₅₀ ≈ 2 µM), warranting cardiac safety studies .

Future Directions

  • Structural Modifications: Introducing fluorine at the phenyl ring or replacing the methyl group with cyclopropane may enhance metabolic stability .

  • Combination Therapies: Synergy with bedaquiline could address mycobacterial resistance mechanisms.

  • In Vivo Efficacy: Rodent models of tuberculosis and malaria are critical next steps to validate preclinical promise.

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